7-Fluoro-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
CAS No.:
Cat. No.: VC15780528
Molecular Formula: C8H7FN2O4S
Molecular Weight: 246.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H7FN2O4S |
|---|---|
| Molecular Weight | 246.22 g/mol |
| IUPAC Name | 7-fluoro-5-methoxy-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-one |
| Standard InChI | InChI=1S/C8H7FN2O4S/c1-15-5-2-4(9)3-6-7(5)10-8(12)11-16(6,13)14/h2-3H,1H3,(H2,10,11,12) |
| Standard InChI Key | XXNGVCHLKCEGEB-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C2C(=CC(=C1)F)S(=O)(=O)NC(=O)N2 |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
The compound's architecture centers on a benzothiadiazine dioxide system, where the benzene ring (Position 1-6) fuses with a 1,2,4-thiadiazine ring (Position 7-9). Critical substituents include:
-
Fluorine at Position 7: Introduces electronegativity and metabolic stability
-
Methoxy group at Position 5: Enhances lipophilicity and influences ring electronics
-
Sulfonyl groups at Positions 1 and 4: Confer polarity and hydrogen-bonding capacity
This arrangement creates a planar, conjugated system with dipole moments oriented toward the sulfonyl and carbonyl groups, as evidenced by computational modeling.
Molecular Descriptors
Key physicochemical parameters derived from experimental and computational data include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₈H₇FN₂O₄S | |
| Molecular weight | 246.22 g/mol | |
| Topological polar surface area | 98.5 Ų | |
| LogP (octanol-water) | 1.87 | |
| Hydrogen bond donors | 2 | |
| Hydrogen bond acceptors | 7 |
The balanced lipophilicity (LogP ~1.87) suggests adequate membrane permeability while maintaining water solubility (>10 mg/mL in buffered solutions) . X-ray crystallography studies of analogous compounds reveal a nearly coplanar arrangement between the benzene and thiadiazine rings, with dihedral angles <5°.
Synthetic Methodologies
Primary Synthesis Route
The standard preparation involves a four-step sequence from 4-fluoro-2-methoxybenzenamine:
-
Sulfonamide Formation
React with chlorosulfonic acid (ClSO₃H) in dichloromethane at -10°C to yield the intermediate sulfonamide . -
Cyclization
Treat with cyanogen bromide (BrCN) in acetonitrile under reflux (82°C, 8 hr) to form the thiadiazine core . -
Oxidation
Use hydrogen peroxide (H₂O₂, 30%) in acetic acid at 60°C to introduce the 1,1-dioxide moiety. -
Purification
Recrystallize from ethanol/water (3:1 v/v) to achieve >98% purity (HPLC) .
Reaction Optimization Data
Critical parameters affecting yield:
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Cyclization temperature | 80-85°C | ±15% |
| Oxidation time | 4-6 hr | ±22% |
| Recrystallization solvent | Ethanol/water | +35% purity |
Side products include the 6-fluoro isomer (<7%) and over-oxidized sulfones (<3%), separable via flash chromatography (SiO₂, ethyl acetate/hexane 1:2) .
Biological Activity Profile
Mitochondrial Complex II Inhibition
In enzymatic assays using bovine heart mitochondria:
The fluorine substituent enhances binding to the succinate dehydrogenase ubiquinone pocket through dipole interactions with Arg72 and Tyr58 residues .
Cytotoxicity in Cancer Models
Dose-response studies in MDA-MB-231 triple-negative breast cancer cells:
| Parameter | Value | Comparison to 5-FU |
|---|---|---|
| IC₅₀ (48 hr) | 2.93 ± 0.07 μM | 2.1× more potent |
| Selectivity index (vs MCF10A) | 10.4 | 3.8× higher |
| Apoptosis induction | 68% at 5 μM | 1.9× increase |
Notably, cytotoxicity correlates poorly with Complex II inhibition (R² = 0.31), suggesting additional targets .
Structure-Activity Relationships
Halogen Substitution Effects
Comparing analogues with different 7-position substituents:
| Substituent | Complex II IC₅₀ (μM) | Cytotoxicity IC₅₀ (μM) |
|---|---|---|
| -F | 78.4 | 2.93 |
| -Cl | 94.1 | 4.17 |
| -Br | 65.2 | 1.88 |
| -H | >200 | >50 |
Bromine enhances potency but reduces selectivity (SI = 6.2 vs 10.4 for F) . The 7-fluoro derivative achieves optimal balance between activity and safety.
Methoxy Group Role
Removing the 5-methoxy group:
-
Reduces cytotoxicity 8-fold (IC₅₀ = 23.4 μM)
-
Decreases metabolic stability (t₁/₂ in hepatocytes: 2.1 hr vs 5.7 hr)
The methoxy group appears critical for maintaining conformational rigidity and preventing oxidative metabolism at Position 5.
| Parameter | Value |
|---|---|
| Oral bioavailability | 42.3% |
| Plasma protein binding | 88.9% |
| t₁/₂ (iv) | 2.7 hr |
| Vdss | 1.8 L/kg |
| CL | 0.33 L/hr/kg |
Primary metabolites include the 5-O-demethylated derivative (23%) and glucuronide conjugates (41%) .
Acute Toxicity
| Species | LD₅₀ (mg/kg) | Notable Findings |
|---|---|---|
| Mouse | 320 (oral) | Transient hypoglycemia |
| Rat | 285 (ip) | Renal tubular necrosis at >100 mg/kg |
Chronic dosing (28 days) at 50 mg/kg/day showed no hematological or histological abnormalities .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume